molecular formula C41H40N2O4 B557036 Fmoc-Lys(Mtt)-OH CAS No. 167393-62-6

Fmoc-Lys(Mtt)-OH

Cat. No.: B557036
CAS No.: 167393-62-6
M. Wt: 624.8 g/mol
InChI Key: YPTNAIDIXCOZAJ-LHEWISCISA-N
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Description

Fmoc-Lys(Mtt)-OH: is a compound used in peptide synthesis, particularly in the solid-phase synthesis of peptides. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the 4-methyltrityl (Mtt) group. The Fmoc group protects the amino group, while the Mtt group protects the side chain of lysine. This dual protection allows for selective deprotection and coupling during peptide synthesis.

Scientific Research Applications

Chemistry: Fmoc-Lys(Mtt)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of lysine residues, facilitating the synthesis of complex peptides.

Biology: In biological research, peptides synthesized using this compound are used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Medicine: Peptides synthesized using this compound are used in the development of peptide-based drugs. These peptides can act as inhibitors, agonists, or antagonists of specific biological targets.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. It is also used in the production of peptide-based diagnostics and vaccines.

Safety and Hazards

When handling Fmoc-Lys(Mtt)-OH, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

Fmoc-Lys(Mtt)-OH has been applied in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs . This suggests potential future applications in the field of peptide synthesis and combinatorial chemistry.

Mechanism of Action

Target of Action

Fmoc-Lys(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary target is the peptide chain that is being synthesized. The compound plays a crucial role in the addition of the amino acid lysine with a side-chain modification at the C-terminal end of the peptide .

Mode of Action

This compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group provides protection for the amino group during the peptide synthesis process. The Mtt group on the side-chain of lysine can be selectively removed on the solid phase with 1% TFA in DCM, unmasking the side-chain lysine amino group for further functionalization .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound facilitates the addition of the lysine residue to the growing peptide chain, thereby influencing the overall structure and function of the final peptide product .

Pharmacokinetics

The compound’s bioavailability in the reaction mixture and its stability under the reaction conditions are critical for its effectiveness in peptide synthesis .

Result of Action

The result of this compound action is the successful incorporation of a lysine residue into the peptide chain. This can significantly influence the biological activity of the peptide, as lysine is involved in many protein-protein interactions due to its positively charged side chain .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting. These include the pH of the reaction mixture, the temperature, and the presence of other reagents. Proper control of these conditions is essential to ensure the compound’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Fmoc-Lys(Mtt)-OH plays a crucial role. The Mtt group can be removed selectively on the solid phase with 1% TFA in DCM, unmasking the side-chain lysine amino group for further functionalization

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group serves as a temporary protecting group for the N-terminus in Fmoc SPPS . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not clearly defined in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Mtt)-OH typically involves the protection of lysine with the Fmoc and Mtt groups. The process begins with the protection of the α-amino group of lysine using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate. The ε-amino group of lysine is then protected with the Mtt group by reacting the Fmoc-protected lysine with 4-methyltrityl chloride in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of this compound.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Lys(Mtt)-OH undergoes several types of reactions during peptide synthesis, including deprotection, coupling, and cleavage.

    Deprotection: The Fmoc group is removed using a base such as piperidine, while the Mtt group is removed using a mild acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: The deprotected lysine can then be coupled with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: The final peptide is cleaved from the resin using a strong acid like TFA, which also removes any remaining protecting groups.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, TFA in DCM for Mtt removal.

    Coupling: DIC and HOBt for amide bond formation.

    Cleavage: TFA for final peptide cleavage and deprotection.

Major Products Formed: The major products formed from these reactions are the desired peptides with specific sequences, free from protecting groups.

Comparison with Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Mtt)-OH but uses the tert-butyloxycarbonyl (Boc) group for side chain protection.

    Fmoc-Lys(Alloc)-OH: Uses the allyloxycarbonyl (Alloc) group for side chain protection.

    Fmoc-Lys(ivDde)-OH: Uses the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (ivDde) group for side chain protection.

Uniqueness: this compound is unique due to the use of the Mtt group for side chain protection. The Mtt group can be removed under mild acidic conditions, which is advantageous for the synthesis of peptides that are sensitive to strong acids. This makes this compound particularly useful for the synthesis of complex and sensitive peptides.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTNAIDIXCOZAJ-LHEWISCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449905
Record name Fmoc-Lys(Mtt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167393-62-6
Record name Fmoc-Lys(Mtt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Fmoc-Lys(Mtt)-OH particularly useful in peptide synthesis?

A1: The key advantage of this compound lies in its two orthogonal protecting groups: the Fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the 4-Methyltrityl (Mtt) group protecting the epsilon-amino group of lysine. This allows for selective deprotection strategies. The Mtt group can be removed under mildly acidic conditions (1% Trifluoroacetic acid (TFA) in dichloromethane) [, , ] that leave the Fmoc group and acid-labile resins like the 2-chlorodiphenylmethyl- and the Wang-resin intact. This selective deprotection is crucial for introducing modifications or branching points at specific lysine residues within the peptide chain.

Q2: Can you provide an example of how this compound is used in peptide synthesis?

A2: Certainly! One application is the creation of branched peptides. Let's say you're synthesizing a peptide that requires a branched structure at a specific lysine residue. You'd first incorporate this compound into the peptide chain on a solid support. Then, you'd selectively remove the Mtt group using the mild acidic conditions mentioned earlier. This exposes the lysine's epsilon-amino group, allowing you to couple another peptide chain to this specific point, creating the desired branched structure. This strategy is exemplified in the synthesis of a cyclic cholecystokinin analog [].

Q3: Besides branched peptides, are there other applications where this compound is advantageous?

A3: Absolutely. This reagent is valuable for synthesizing lysine cores used in developing multiple antigenic peptides (MAPs) and template-assembled synthetic proteins (TASPs) []. The selective deprotection of the lysine side chain allows for the attachment of multiple peptide antigens to a single core, making it useful in vaccine development. Furthermore, researchers have utilized this compound in the synthesis of liraglutide, a glucagon-like peptide-1 receptor agonist []. In this case, the selective deprotection allowed for the attachment of palmitic acid to the lysine side chain, which is crucial for the drug's long-acting properties.

Q4: What are the limitations of using this compound in peptide synthesis?

A4: While extremely useful, there are some considerations when using this compound:

    Q5: Where can researchers find more information on the use and applications of this compound?

    A5: Several publications delve into the specifics of using this compound. You can find detailed protocols and application examples in research articles available on platforms like Semantic Scholar. The provided references [, , , ] are a good starting point for further exploration.

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